5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride
Overview
Description
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is an organic compound with the molecular formula C13H8ClNO2. It appears as a colorless to light yellow crystalline solid and has a melting point of approximately 175-180 degrees Celsius . This compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . It is an important intermediate used in the synthesis of various organic compounds and may have pharmacological activity, potentially useful for antibacterial, antiviral, or anti-parasitic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .
Scientific Research Applications
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit the growth of bacteria, viruses, or parasites by interfering with their metabolic processes . Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: This compound has a similar structure but with a hydroxy group instead of a chloro group.
5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde: This compound features an oxo group, providing different chemical properties and reactivity.
Uniqueness
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .
Properties
Molecular Formula |
C13H8Cl2N2O2 |
---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H |
InChI Key |
XGKCRFUEZJXUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.